molecular formula C34H32N2O4 B12524438 N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) CAS No. 678975-46-7

N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide)

Cat. No.: B12524438
CAS No.: 678975-46-7
M. Wt: 532.6 g/mol
InChI Key: SEKZWZVSBFQKLM-UHFFFAOYSA-N
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Description

N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexane-1,6-diyl linker connecting two benzoylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) typically involves the reaction of hexane-1,6-diamine with 2-benzoylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzoyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): This compound has a similar hexane-1,6-diyl linker but with hydroxybenzamide groups instead of benzoylbenzamide groups.

    N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): This compound features a similar hexane-1,6-diyl linker but with phenylprop-2-en-1-imine groups.

Uniqueness

N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is unique due to its specific benzoylbenzamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

678975-46-7

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

2-benzoyl-N-[6-[(2-benzoylbenzoyl)amino]hexyl]benzamide

InChI

InChI=1S/C34H32N2O4/c37-31(25-15-5-3-6-16-25)27-19-9-11-21-29(27)33(39)35-23-13-1-2-14-24-36-34(40)30-22-12-10-20-28(30)32(38)26-17-7-4-8-18-26/h3-12,15-22H,1-2,13-14,23-24H2,(H,35,39)(H,36,40)

InChI Key

SEKZWZVSBFQKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCCCCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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